2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains bromine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a thiadiazole derivative using bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced thiadiazole compounds.
Scientific Research Applications
2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The bromine atom and the thiadiazole ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-thiazole
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-oxazole
- 2-Bromo-5-(3-methyloxolan-3-yl)-1,3-imidazole
Uniqueness
Compared to similar compounds, 2-Bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing the compound’s reactivity and interactions with biological targets. Additionally, the combination of bromine and the thiadiazole ring enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-5-(3-methyloxolan-3-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-7(2-3-11-4-7)5-9-10-6(8)12-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZEUPENVZIEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)C2=NN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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